molecular formula C7H7NO5 B1663086 2,4-Pyridinedicarboxylic acid monohydrate CAS No. 207671-42-9

2,4-Pyridinedicarboxylic acid monohydrate

Cat. No.: B1663086
CAS No.: 207671-42-9
M. Wt: 185.13 g/mol
InChI Key: PLNFTNOXJDBMSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pyridinedicarboxylic acid monohydrate is an organic compound with the molecular formula C7H5NO4·H2O. It is a derivative of pyridine, characterized by the presence of two carboxylic acid groups at the 2 and 4 positions on the pyridine ring. This compound is known for its white crystalline appearance and its solubility in water and various organic solvents .

Biochemical Analysis

Biochemical Properties

2,4-Pyridinedicarboxylic acid monohydrate plays a crucial role in biochemical reactions by interacting with a variety of enzymes and proteins. It is known to inhibit histone lysine demethylases, which are enzymes involved in the removal of methyl groups from lysine residues on histone proteins. This inhibition affects gene expression by altering chromatin structure. Additionally, this compound interacts with hydroxylases, including prolyl hydroxylase 1, modulating hypoxia-inducible factor turnover and collagen synthesis .

Cellular Effects

This compound influences various cellular processes, including cell adhesion, migration, and angiogenesis. It has been shown to exert antimetastatic effects on tumor cell lines by affecting cell adhesion and migration . Furthermore, this compound impacts cell signaling pathways and gene expression by inhibiting histone lysine demethylases, leading to changes in chromatin structure and gene transcription . It also affects cellular metabolism by modulating the activity of enzymes involved in metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It structurally mimics 2-oxoglutarate, a key cofactor for many enzymes, and chelates zinc, thereby inhibiting zinc-dependent enzymes such as metallo-β-lactamase . By blocking the activity of 2-oxoglutarate oxygenases, it inhibits lysine demethylases and hydroxylases, leading to changes in gene expression and protein function . This compound also affects the turnover of hypoxia-inducible factors and collagen synthesis by modulating the activity of prolyl hydroxylase 1 .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound is relatively stable, but its activity may decrease due to degradation or interaction with other molecules. Long-term studies have shown that it can have sustained effects on cellular function, particularly in inhibiting enzyme activity and altering gene expression . The stability and degradation of the compound in different experimental conditions need to be carefully monitored.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, it effectively inhibits target enzymes without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including potential impacts on cellular metabolism and organ function . Threshold effects have been observed, where a certain dosage is required to achieve the desired biochemical effects without causing harm.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as lysine demethylases and hydroxylases, affecting metabolic flux and metabolite levels . By mimicking 2-oxoglutarate, it influences the activity of 2-oxoglutarate oxygenases, which play a role in various metabolic processes, including the tricarboxylic acid cycle and amino acid metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with organic anion transporters and binding proteins . These interactions affect its localization and accumulation in specific cellular compartments, influencing its activity and function. The compound’s distribution within tissues can also impact its overall biochemical effects.

Subcellular Localization

This compound is localized in various subcellular compartments, including the nucleus and cytoplasm. Its activity and function are influenced by its subcellular localization, as it interacts with enzymes and proteins in specific compartments . Targeting signals and post-translational modifications may direct the compound to particular organelles, affecting its role in biochemical reactions.

Chemical Reactions Analysis

Types of Reactions: 2,4-Pyridinedicarboxylic acid monohydrate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various substituted pyridines, alcohols, and amines, depending on the specific reaction conditions and reagents used .

Comparison with Similar Compounds

  • Quinolinic acid (2,3-pyridinedicarboxylic acid)
  • Isocinchomeronic acid (2,5-pyridinedicarboxylic acid)
  • Dipicolinic acid (2,6-pyridinedicarboxylic acid)
  • Cinchomeronic acid (3,4-pyridinedicarboxylic acid)
  • Dinicotinic acid (3,5-pyridinedicarboxylic acid)

Comparison: 2,4-Pyridinedicarboxylic acid monohydrate is unique due to its specific positioning of carboxylic acid groups, which influences its reactivity and interaction with enzymes. Compared to its isomers, it has distinct biochemical properties and applications, particularly in enzyme inhibition and coordination chemistry .

Properties

IUPAC Name

pyridine-2,4-dicarboxylic acid;hydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5NO4.H2O/c9-6(10)4-1-2-8-5(3-4)7(11)12;/h1-3H,(H,9,10)(H,11,12);1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLNFTNOXJDBMSM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(=O)O)C(=O)O.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70585258
Record name Pyridine-2,4-dicarboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207671-42-9
Record name Pyridine-2,4-dicarboxylic acid--water (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70585258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,4-Pyridinedicarboxylic acid monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4-Pyridinedicarboxylic acid monohydrate
Reactant of Route 2
Reactant of Route 2
2,4-Pyridinedicarboxylic acid monohydrate
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2,4-Pyridinedicarboxylic acid monohydrate
Reactant of Route 4
Reactant of Route 4
2,4-Pyridinedicarboxylic acid monohydrate
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
2,4-Pyridinedicarboxylic acid monohydrate
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
2,4-Pyridinedicarboxylic acid monohydrate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.